3-(Oxolan-2-yl)propanoic acid

Description

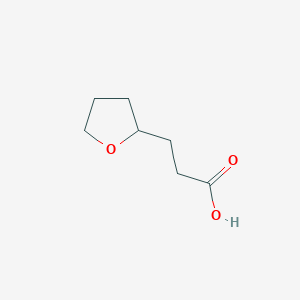

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPHOULIZUERAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294634 | |

| Record name | 3-(Oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-12-6 | |

| Record name | 935-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxolan-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxolan 2 Yl Propanoic Acid and Its Analogues

Strategies for Oxolane Ring Construction

The formation of the oxolane (tetrahydrofuran) ring is a critical step in the synthesis of 3-(Oxolan-2-yl)propanoic acid and its derivatives. Several key strategies are employed to construct this five-membered heterocyclic system.

One common approach involves the cyclization of acyclic precursors. This can be achieved through intramolecular Williamson ether synthesis, where a diol or a halo-alcohol undergoes ring closure under basic conditions. Another powerful method is the intramolecular hydroalkoxylation of alkenols, often catalyzed by transition metals like palladium or gold.

Pd-catalyzed carboetherification represents a more advanced strategy, allowing for the simultaneous formation of a C-O and a C-C bond. nih.gov This method involves the reaction of an unsaturated diol with an aryl or alkenyl halide in the presence of a palladium catalyst, leading directly to a substituted oxolane ring. nih.gov For instance, sequential Pd-catalyzed carboetherification reactions have been used to construct both fused-ring and attached-ring bis-tetrahydrofuran scaffolds. nih.gov

Intramolecular ring-opening of epoxides is another widely used technique. nih.gov The regioselectivity of the epoxide opening (5-exo vs. 6-endo cyclization) is a key challenge, as the formation of five-membered rings is often kinetically favored. nih.gov To achieve the desired oxolane product, reaction conditions and substrates are carefully chosen to stabilize the transition state leading to the five-membered ring. nih.gov

| Oxolane Ring Construction Strategy | Description | Key Reagents/Catalysts | Reference |

| Intramolecular Cyclization | Ring closure of a linear precursor, such as a diol or halo-alcohol. | Base (e.g., NaH), Transition Metals (e.g., Pd, Au) | researchgate.net |

| Pd-Catalyzed Carboetherification | Simultaneous formation of a C-O and C-C bond from an unsaturated diol and an aryl/alkenyl halide. | Palladium catalyst, Base (e.g., NaOtBu) | nih.gov |

| Intramolecular Epoxide Ring Opening | An alcohol moiety attacks an epoxide within the same molecule to form the cyclic ether. | Acid or Base catalysts | nih.gov |

Functionalization Approaches for Propanoic Acid Moiety Integration

A straightforward approach is the alkylation of an oxolane-containing nucleophile with a three-carbon electrophile bearing a protected carboxylic acid or a precursor group like a nitrile. For example, regioselective N-alkylation of heterocyclic compounds with ethyl 3-bromopropionate, followed by saponification of the ester, yields the desired propanoic acid derivative. mdpi.com

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for directly attaching the propanoic acid moiety. rsc.orgrsc.org This method avoids the need for pre-functionalized starting materials by selectively activating a C-H bond on the oxolane ring and coupling it with a suitable propanoic acid synthon. rsc.orgrsc.org

Alternatively, the propanoic acid chain can be built onto a functional group already present on the oxolane ring. Fischer esterification, involving the reaction of a carboxylic acid with an alcohol under acidic conditions, is a widely used method for this purpose. sci-hub.se To avoid harsh acidic conditions, solid-phase catalysts like styrene (B11656) cationic exchange resins can be employed. sci-hub.se

| Functionalization Approach | Description | Typical Reagents | Reference |

| Alkylation | Nucleophilic attack by an oxolane derivative on an electrophilic propanoate precursor. | Ethyl 3-bromopropionate, Base | mdpi.com |

| C-H Bond Functionalization | Direct coupling of an oxolane C-H bond with a propanoic acid synthon. | Palladium catalysts, Directing groups | rsc.orgrsc.org |

| Esterification/Hydrolysis | Formation of an ester linkage followed by hydrolysis to the carboxylic acid. | Alcohol, Acid catalyst (e.g., H₂SO₄), or DCC coupling agents | sci-hub.se |

Stereoselective Synthesis of Oxolane-Substituted Propanoic Acids

Controlling the stereochemistry at the chiral centers of oxolane-substituted propanoic acids is crucial, as different stereoisomers can exhibit distinct biological activities. Several stereoselective synthetic strategies have been developed to address this challenge.

One common method involves the use of chiral auxiliaries. For instance, (R)-pantolactone can be used as a chiral alcohol in the diastereoselective addition to a ketene (B1206846) precursor, leading to the formation of an ester with high diastereomeric excess. sci-hub.se Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched propanoic acid. sci-hub.se

Asymmetric catalysis provides another powerful route. Lewis acid-promoted cyclization reactions, for example, can be used to synthesize substituted oxocenes and dihydropyrans with excellent diastereoselectivity. nih.gov The choice of Lewis acid, such as TMSOTf or BF₃·OEt₂, can selectively direct the reaction towards the desired cyclic ether. nih.gov

The Mitsunobu reaction offers a reliable method for achieving stereochemical control during the formation of ether linkages. This reaction allows for the coupling of a secondary alcohol on a pre-formed oxolane ring with a propanoic acid derivative, typically proceeding with inversion of stereochemistry at the alcohol center.

| Stereoselective Method | Principle | Key Component | Reference |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | (R)-pantolactone | sci-hub.se |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one stereoisomer over another. | Chiral Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | nih.gov |

| Mitsunobu Reaction | Stereospecific conversion of a chiral alcohol to an ether with inversion of configuration. | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) |

Derivatization Reactions and Analog Generation

This compound can be chemically modified through various reactions to generate a library of analogues with potentially new properties. These derivatizations typically target the carboxylic acid group or the oxolane ring.

Oxidation Pathways

Oxidation reactions can target different parts of the molecule. The secondary carbons of the oxolane ring can be oxidized to ketones under appropriate conditions. More commonly, if the molecule contains an alcohol functionality, it can be oxidized to an aldehyde or carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.com

Reduction Pathways

The carboxylic acid moiety of this compound and its analogues is readily reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com The resulting alcohol can serve as a handle for further functionalization. Catalytic hydrogenation can also be employed, particularly if other reducible functional groups are present. smolecule.com

Nucleophilic Substitution Reactions

The oxolane ring, particularly when activated by an adjacent functional group or under acidic conditions, can undergo nucleophilic ring-opening reactions. researchgate.net Furthermore, if the molecule is functionalized with a leaving group, such as a halide or a tosylate, it can undergo nucleophilic substitution to introduce a wide variety of new functional groups. smolecule.comevitachem.com Common nucleophiles include amines, thiols, and alkoxides.

| Derivatization Reaction | Transformation | Common Reagents | Reference |

| Oxidation | Alcohol to Aldehyde/Carboxylic Acid | KMnO₄, CrO₃ | evitachem.com |

| Reduction | Carboxylic Acid to Primary Alcohol | LiAlH₄, NaBH₄ | smolecule.com |

| Nucleophilic Substitution | Replacement of a leaving group or ring-opening | Amines, Thiols, Alkoxides | smolecule.comevitachem.com |

Amidation and Peptide Coupling in Related Structures

The formation of amide bonds, including peptide linkages, is a fundamental transformation in organic synthesis and medicinal chemistry. For carboxylic acids containing heterocyclic moieties like this compound, these reactions open avenues to a wide array of functionalized molecules and peptide analogues. The principles of amidation and peptide coupling are well-established and can be applied to derivatives of this compound, often employing standard coupling reagents to facilitate the reaction between the carboxylic acid and an amine.

Research into structurally related compounds provides insight into the methodologies applicable to the synthesis of amides and peptide derivatives of this compound. For instance, the synthesis of N-(2-oxo-3-oxetanyl)amides, which are analogues containing a four-membered oxetane (B1205548) ring, demonstrates a common approach to amidation. escholarship.org In these syntheses, an acyl chloride is reacted with the amine functionality in the presence of a base like triethylamine (B128534) (Et3N) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2). escholarship.org This general procedure highlights a robust method for forming the amide bond.

Another relevant example is the synthesis of long-chain tartaric acid diamides, which starts from a derivative of an oxolane structure, (R,R)-4-(acetyloxy)-2,5-dioxooxolan-3-yl acetate. researchgate.net This starting material is reacted with various primary amines in tetrahydrofuran (B95107) (THF) at room temperature to yield the corresponding 2,3-bis(acetyloxy)-3-(alkylcarbamoyl)propanoic acids. researchgate.net This reaction showcases a direct amidation of an oxolane-derived cyclic anhydride (B1165640) with an amine.

The following table summarizes representative amidation reactions on related oxolane and oxetane structures, providing details on the reactants, reagents, and outcomes.

| Starting Material | Amine | Coupling Reagent/Base | Solvent | Product | Yield (%) |

| (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate | Octylamine | - | THF | 2,3-bis(Acetyloxy)-3-(octylcarbamoyl)propanoic acid | 86 |

| (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate | Dodecylamine | - | THF | 2,3-bis(Acetyloxy)-3-(dodecylcarbamoyl)propanoic acid | 80 |

| (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate | Octadecylamine | - | THF | 2,3-bis(Acetyloxy)-3-(octadecylcarbamoyl)propanoic acid | 60 |

| (S)-(2-Oxo-3-oxetanyl)carbamic Acid tert-Butyl Ester (after deprotection) | Phenylpropionyl chloride | Et3N | CH2Cl2 | (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide | Not specified |

Table 1: Examples of Amidation Reactions on Related Heterocyclic Structures. escholarship.orgresearchgate.net

Peptide coupling reactions, a specific type of amidation, are crucial for building peptide chains. While direct examples involving this compound are not extensively detailed in the provided context, the general methodologies are broadly applicable. Standard peptide coupling reagents are designed to activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

General methods for peptide synthesis often involve the use of coupling reagents to form the amide bond between two amino acids or a peptide and an amino acid. google.com These methods are designed to be high-yielding and to minimize side reactions, particularly racemization at the chiral centers of the amino acids. The choice of coupling reagent and reaction conditions is critical for the successful synthesis of peptides.

For the construction of peptide-like structures, the carboxylic acid of this compound would be activated, followed by the addition of the desired amino acid or peptide. This process can be repeated to elongate the peptide chain. The synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives illustrates a relevant strategy where the carboxylic acid is first converted to a methyl ester and then to a hydrazide. ktu.edu This hydrazide can then be coupled with other molecules. ktu.edu Such a strategy could be adapted for peptide synthesis.

The following table outlines common coupling reagents used in peptide synthesis that would be suitable for coupling this compound with amino acids or peptides.

| Coupling Reagent | Abbreviation | Activating Agent Class |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| Diisopropylcarbodiimide | DIC | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt |

Table 2: Common Coupling Reagents for Amide and Peptide Synthesis.

The synthesis of complex peptide structures can also involve solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid support. This methodology allows for the efficient removal of excess reagents and by-products by simple filtration and washing steps. After the desired peptide sequence is assembled, the peptide is cleaved from the solid support. This powerful technique is widely used for the synthesis of peptides and could be readily adapted to incorporate this compound into a peptide sequence.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Oxolan 2 Yl Propanoic Acid

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(Oxolan-2-yl)propanoic acid, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide a wealth of structural information. The proton of the carboxylic acid (-COOH) is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm, due to its acidic nature and hydrogen bonding. The protons on the carbon adjacent to the carbonyl group (α-protons) and the protons of the propanoic acid chain would exhibit characteristic multiplets. The protons on the tetrahydrofuran (B95107) ring would also show distinct signals, with their chemical shifts and coupling patterns revealing their relative positions and stereochemical relationships.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 170-185 ppm. The carbons of the tetrahydrofuran ring and the propanoic acid chain would appear at distinct chemical shifts, allowing for the complete assignment of the carbon framework of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| H-2' | 3.8 - 4.2 | Multiplet | 1H |

| H-5' (a) | 3.6 - 3.9 | Multiplet | 1H |

| H-5' (b) | 3.5 - 3.8 | Multiplet | 1H |

| H-2 | 2.3 - 2.6 | Triplet | 2H |

| H-3 | 1.7 - 2.0 | Multiplet | 2H |

| H-3' | 1.8 - 2.1 | Multiplet | 2H |

| H-4' | 1.5 - 1.8 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C-2' | 75 - 80 |

| C-5' | 65 - 70 |

| C-2 | 30 - 35 |

| C-3 | 28 - 33 |

| C-3' | 25 - 30 |

| C-4' | 23 - 28 |

Mass Spectrometry Techniques for Molecular Formula Verification

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₇H₁₂O₃, the expected monoisotopic mass is approximately 144.0786 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Electron Ionization (EI).

In an EI mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the loss of water (H₂O, 18 Da), and cleavage of the tetrahydrofuran ring. Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 144 | Molecular Ion |

| [M - H₂O]⁺ | 126 | Loss of a water molecule |

| [M - COOH]⁺ | 99 | Loss of the carboxylic acid group |

| [C₄H₇O]⁺ | 71 | Fragment from the tetrahydrofuran ring |

Chiroptical Spectroscopy for Stereochemical Assignment

This compound possesses a chiral center at the C-2 position of the oxolane ring. This means the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a chiral molecule.

Circular dichroism measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center.

By comparing the experimentally measured CD spectrum of a sample of this compound to theoretically calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly used to predict the CD spectra of chiral molecules.

The specific rotation, [α]D, measured using a polarimeter, is another key chiroptical property. It is the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The sign of the rotation (+ or -) is characteristic of a particular enantiomer, although it does not directly reveal the (R) or (S) configuration without comparison to a known standard or theoretical calculations.

The combination of experimental chiroptical data with theoretical calculations provides a robust method for the stereochemical elucidation of this compound.

Computational Chemistry and Molecular Modeling Studies of 3 Oxolan 2 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods solve the Schrödinger equation for a given molecular structure to determine the electronic wavefunction and energy. northwestern.edu For 3-(Oxolan-2-yl)propanoic acid, techniques like Density Functional Theory (DFT) or semi-empirical methods can be employed to elucidate its electronic structure and reactivity. mpg.de

Key parameters derived from these calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The MEP map highlights the electron-rich (negative potential, typically around the oxygen atoms of the carboxyl and oxolane groups) and electron-poor (positive potential, around the acidic proton) regions, which are crucial for predicting non-covalent interactions with biological targets.

Table 1: Conceptual Quantum Chemical Parameters for this compound

| Calculated Parameter | Significance | Predicted Value/Region for this compound |

| HOMO Energy | Correlates with the ability to donate electrons | Localized primarily on the carboxyl and ether oxygen atoms |

| LUMO Energy | Correlates with the ability to accept electrons | Distributed across the carboxylic acid group |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Moderate to high, suggesting good stability |

| Dipole Moment | Measures the overall polarity of the molecule | Non-zero, indicating a polar molecule |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting interaction sites | Negative potential on oxygen atoms; positive potential on carboxylic proton |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. This involves systematically rotating the single bonds—specifically the C-C bonds of the propanoic acid chain and considering the puckering of the five-membered oxolane ring—to map the potential energy surface and identify energy minima.

Molecular dynamics (MD) simulations extend this analysis by introducing time, temperature, and solvent effects. researchgate.net An MD simulation tracks the movements of every atom in the molecule and surrounding solvent molecules over a set period, governed by the laws of classical mechanics. researchgate.net This provides a dynamic picture of the molecule's behavior, revealing its flexibility, how it interacts with water, and the transitions between different conformational states. researchgate.netrsc.org For this compound, MD simulations could reveal the preferential orientation of the acidic side chain relative to the oxolane ring and the stability of intramolecular hydrogen bonds.

In Silico Prediction of Pharmacokinetic Parameters

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its success as a potential drug. sci-hub.semdpi.com Various quantitative structure-property relationship (QSPR) models and machine learning algorithms can estimate key pharmacokinetic parameters based solely on the molecule's structure. nih.gov

For this compound, web-based platforms like SWISSADME or admetSAR can be used to generate predictions for properties such as lipophilicity (Log P), water solubility, gastrointestinal (GI) absorption, and potential for P-glycoprotein (P-gp) substrate activity. uff.br These predictions help to assess the "drug-likeness" of the molecule early in the development process. nih.gov

Table 2: Predicted Pharmacokinetic Properties of this compound

| Parameter | Description | Predicted Value | Reference Method |

| Molecular Weight | Mass of the molecule in g/mol . | 144.17 | PubChem nih.gov |

| XLogP3 | A measure of lipophilicity. | 0.5 | PubChem uni.lu |

| Hydrogen Bond Donors | Number of groups that can donate a hydrogen atom to a hydrogen bond. | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptors | Number of groups that can accept a hydrogen atom for a hydrogen bond. | 3 | PubChem nih.gov |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | Based on general ADME prediction models uff.br |

| Blood-Brain Barrier (BBB) Permeant | Prediction of whether the compound can cross the BBB. | No | Based on general ADME prediction models uff.br |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. walisongo.ac.id The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity, typically reported as a binding energy. nih.gov

While no specific targets for this compound have been published, its structural similarity to other propanoic acid derivatives suggests it could be docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2), which are common targets for non-steroidal anti-inflammatory drugs. nih.gov A docking study would reveal the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds between the ligand's carboxylic acid and polar residues in the active site, or hydrophobic interactions involving the oxolane ring. nih.gov

Table 3: Hypothetical Docking Interaction Profile with a Cyclooxygenase (COX) Target

| Interaction Type | Ligand Group Involved | Potential Interacting Residue in Target |

| Hydrogen Bond | Carboxylic acid (donor/acceptor) | Arginine, Serine, Tyrosine |

| Ionic Interaction | Carboxylate (anion) | Arginine (cation) |

| Hydrophobic Interaction | Propyl chain, Oxolane ring | Leucine, Valine, Isoleucine |

| van der Waals Contact | Entire molecule | Various residues in the binding pocket |

Structure-Activity Relationship (SAR) Studies for Oxolane-Containing Scaffolds

Structure-Activity Relationship (SAR) studies explore how systematic changes to a molecule's structure affect its biological activity. researchgate.net For scaffolds containing an oxolane (tetrahydrofuran) ring, SAR studies can provide valuable information for lead optimization. nih.govornl.gov The oxolane ring can influence a compound's properties in several ways: it can act as a hydrogen bond acceptor, provide a specific three-dimensional conformation, and alter the molecule's polarity and solubility.

In some contexts, the introduction of a tetrahydrofuran (B95107) moiety has been found to decrease or abolish biological activity. nih.gov Conversely, in other molecular frameworks, oxygen-containing linkers have been shown to be compatible with or even enhance activity. nih.gov A hypothetical SAR study on this compound would involve synthesizing and testing analogues to probe the importance of each structural feature. Modifications could include changing the length of the alkyl chain, substituting on the oxolane ring, or replacing the carboxylic acid with other functional groups like amides or esters. This systematic approach helps to build a comprehensive understanding of the pharmacophore. acs.org

Biological and Medicinal Chemistry Investigations Involving 3 Oxolan 2 Yl Propanoic Acid

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

Derivatives of propanoic acid are well-known for their interactions with enzymes, particularly as inhibitors. The most prominent examples are the NSAIDs, such as ibuprofen (B1674241) and naproxen, which non-selectively inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.org This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The mechanism involves the carboxylate group of the propanoic acid moiety forming an ionic bond with a positively charged residue, typically arginine, in the active site of the COX enzyme.

While direct studies on 3-(Oxolan-2-yl)propanoic acid are not available, research on other tetrahydrofuran (B95107) derivatives has indicated their potential to modulate enzyme activity. For instance, certain tetrahydrofurandiols have been shown to regulate the expression and activity of enzymes involved in linoleic acid metabolism, including phospholipase A2, lipoxygenases (LOX-5 and LOX-12), and COX-2 in breast cancer cells. nih.gov This suggests that the tetrahydrofuran ring could influence the interaction of the propanoic acid moiety with target enzymes.

Furthermore, propionic acid itself, when converted to its coenzyme A thioester, can interact with various metabolic enzymes. drugbank.comnih.gov Studies on propionic acid have shown it can partially inhibit D-alanine racemase, an enzyme crucial for bacterial cell wall biosynthesis. biorxiv.org

Modulation of Cellular Metabolic Pathways

The tetrahydrofuran ring is a structural component of tetrahydrofolate (THF), a crucial coenzyme in a variety of metabolic pathways. THF and its derivatives are essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, and for the regeneration of methionine from homocysteine. mdpi.com While this compound is not a direct analog of THF, the presence of the oxolane ring suggests a potential for interaction with enzymes in these pathways.

Receptor Binding Studies and Signal Transduction Pathway Analysis

Propionic acid is a known agonist for free fatty acid receptors 2 and 3 (FFA2 and FFA3), which are G protein-coupled receptors. nih.gov The activation of these receptors by propionate (B1217596) can lead to various physiological responses, including the modulation of anion secretion and colonic motility. nih.gov The signaling pathways involve both peptide YY (PYY) mediation for FFA2 and activation of enteric sensory neurons for FFA3. nih.gov

While specific receptor binding studies for this compound have not been reported, the presence of the propanoic acid moiety suggests a possibility of interaction with FFA receptors. The tetrahydrofuran ring could potentially influence the binding affinity and selectivity for these receptors compared to propionic acid alone.

Research into Anti-inflammatory Mechanisms

Furan (B31954) and its derivatives have been investigated for their anti-inflammatory properties. nih.gov These compounds can exert their effects through various mechanisms, including the suppression of reactive oxygen species, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. nih.govnih.gov Some benzofuran (B130515) derivatives are believed to inhibit PGE2 production and decrease lipoxygenase activity. nih.gov

Propionic acid and its derivatives are a cornerstone of anti-inflammatory therapy. derangedphysiology.com As mentioned, their primary mechanism is the inhibition of COX enzymes. wikipedia.org Propionic acid itself has been shown to counteract inflammation in human subcutaneous adipose tissue by downregulating inflammatory parameters such as TNF-α and macrophage markers. nih.gov This anti-inflammatory effect is thought to be mediated in part by G-protein coupled receptors. nih.gov Given that this compound contains both a tetrahydrofuran ring and a propanoic acid chain, it is plausible that it could exhibit anti-inflammatory activity through a combination of these mechanisms.

| Compound Class | Potential Anti-inflammatory Mechanism | Reference(s) |

| Furan Derivatives | Suppression of NO and PGE2 production, antioxidant activity | nih.govnih.gov |

| Propanoic Acid Derivatives | Inhibition of COX-1 and COX-2 enzymes | wikipedia.org |

| Propionic Acid | Downregulation of inflammatory markers (e.g., TNF-α) | nih.gov |

Investigations into Antimicrobial Activities

The furan nucleus is a key component of many biologically active compounds, including those with antimicrobial properties. nih.govresearchgate.net Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans and can also inhibit the growth of Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov The mechanism of action for many furan-containing antimicrobials involves the modification of microbial enzymes or the selective inhibition of microbial growth. nih.govnih.gov For example, the well-known antibacterial nitrofurantoin (B1679001) contains a furan ring that is crucial for its activity. orientjchem.org

Propionic acid itself is used as an antimicrobial agent in food preservation. drugbank.com Its antimicrobial effects are attributed to its ability to lower the intracellular pH of microorganisms and the inhibition of certain metabolic enzymes by propionyl-CoA. drugbank.com

| Organism | Compound Type | Activity | Concentration |

| Candida albicans | 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Inhibition | 64 µg/mL |

| Escherichia coli | 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Suppression | Not specified |

| Staphylococcus aureus | 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Suppression | Not specified |

Studies on Anticancer Properties

Numerous propanoic acid derivatives have been synthesized and evaluated for their anticancer activities. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising, structure-dependent antiproliferative activity against lung cancer cells. mdpi.com Some of these compounds exhibited greater cytotoxicity than the standard chemotherapeutic agent cisplatin. mdpi.com Other studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also identified candidates with anticancer and antioxidant properties. nih.govmdpi.comresearchgate.net

The anticancer effects of propionic acid have been observed in cervical cancer cells, where it was found to induce apoptosis. nih.gov The proposed mechanism involves the induction of autophagy. nih.gov Furthermore, some tetrahydrofuran derivatives have been shown to stimulate the proliferation of breast cancer cells, indicating that this structural motif can have complex effects on cell growth. nih.gov

| Cell Line | Compound Type | IC50 Value |

| A549 (Lung Cancer) | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | 5.42 µM |

| A549 (Lung Cancer) | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | 2.47 µM |

| MCF-7 (Breast Cancer) | Triphenyltin(IV) complex with 3-(4,5-diphenyloxazol-2-yl)propanoic acid | 0.218 µM |

Applications of 3 Oxolan 2 Yl Propanoic Acid in Specialized Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

3-(Oxolan-2-yl)propanoic acid, also known as 3-tetrahydro-2-furanylpropanoic acid, is a versatile building block in organic synthesis, valued for its bifunctional nature, containing both a carboxylic acid and a tetrahydrofuran (B95107) (oxolane) ring. sigmaaldrich.com This structure allows for its incorporation into a wide array of more complex molecules, including those with potential biological activity.

The oxolane moiety is a common structural motif in many natural products and pharmacologically active compounds. The propanoic acid side chain provides a convenient handle for various chemical transformations, such as amidation, esterification, and reduction, enabling the extension of the molecular framework.

Derivatives of this compound are utilized in the synthesis of diverse and complex molecules. For instance, it can be a component in the creation of peptide-like structures. smolecule.com Specific examples of its application as a synthetic precursor include its use in forming:

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid, a versatile scaffold for small molecules. biosynth.com

2-{[(benzyloxy)carbonyl]amino}-3-(oxolan-2-yl)propanoic acid, another building block for more complex structures. shachemlin.com

3-(Oxolan-2-ylformamido)propanoic acid. bldpharm.com

3-oxolan-2-yl-3-[N-benzylcarbamoyl]propanoic acid. nih.gov

The reactivity of the carboxylic acid group allows for the coupling with various amines and alcohols, leading to the formation of amides and esters, respectively. These reactions are fundamental in the construction of larger, more intricate molecular architectures. The tetrahydrofuran ring, while generally stable, can also participate in ring-opening reactions under specific conditions, providing another pathway for structural elaboration.

Interactive Data Table: Examples of Complex Molecules Derived from this compound

| Derivative Name | Molecular Formula | Key Synthetic Application | Reference |

| 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid | C23H25NO5 | Versatile small molecule scaffold | biosynth.com |

| 2-{[(benzyloxy)carbonyl]amino}-3-(oxolan-2-yl)propanoic acid | C15H19NO5 | Building block for complex structures | shachemlin.com |

| 3-(Oxolan-2-ylformamido)propanoic acid | C8H13NO4 | Pharmaceutical intermediate | bldpharm.com |

| 3-oxolan-2-yl-3-[N-benzylcarbamoyl]propanoic acid | C15H19NO4 | Organic synthesis precursor | nih.gov |

| (3S)-3-Amino-3-(oxolan-2-yl)propanoic acid | C7H13NO3 | Building block | bldpharm.com |

| 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoic acid | C18H20O3 | Chemical synthesis | guidechem.com |

| 2-methyl-3-(oxolan-2-yl)propanoic acid | C8H14O3 | Chemical synthesis | sigmaaldrich.com |

Role in the Development of Advanced Chemical Intermediates

This compound serves as a crucial starting material for the synthesis of advanced chemical intermediates, which are then used to produce a variety of fine chemicals and active pharmaceutical ingredients (APIs). acints.com The dual functionality of the molecule makes it an ideal platform for creating more elaborate intermediates through multi-step synthetic sequences.

One of the key applications in this area is in the preparation of substituted propanamides and other derivatives. For example, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has been achieved using related propanoic acid structures as building blocks. nih.gov These quinolinone derivatives have been investigated for their potential biological activities.

The ability to modify both the carboxylic acid and the oxolane ring allows for the generation of a library of intermediates with diverse structural features. These intermediates can then be used in fragment-based drug discovery or as key components in the total synthesis of complex natural products. The chemical stability of the tetrahydrofuran ring under many reaction conditions makes it a reliable component of these intermediates.

Interactive Data Table: Advanced Intermediates from this compound Derivatives

| Intermediate Type | Synthetic Utility | Example Application | Reference |

| N-substituted propanamides | Building blocks for heterocyclic compounds | Synthesis of quinolin-2-one derivatives | nih.gov |

| Amino acid derivatives | Peptide synthesis | Creation of peptide chains | smolecule.com |

| Ester derivatives | Precursors for further reactions | Synthesis of hydrazides for further modification | mdpi.com |

Potential in Polymeric Materials and Electrographic Photoreceptors

Beyond its use in the synthesis of discrete small molecules, this compound and its derivatives have found applications in materials science, particularly in the development of polymeric materials and as components in electrographic photoreceptors.

In the realm of polymers, the carboxylic acid functionality of this compound allows it to be incorporated into polyester (B1180765) and polyamide chains. The presence of the oxolane ring can influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. For example, derivatives like 3-(5-Oxooxolan-2-yl)propanoic acid can be used in polymer synthesis. epa.govepa.gov

Interactive Data Table: Applications in Materials Science

| Application Area | Specific Role of this compound | Relevant Patent/Field | Reference |

| Polymeric Materials | Monomer for polyesters and polyamides | Polymer Chemistry | epa.govepa.gov |

| Electrographic Photoreceptors | Component in functional layers | Electrography, Electrophotography | google.comgoogle.comgoogle.com |

Q & A

Q. Optimization Considerations :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature control : Reactions involving oxolane derivatives often require mild heating (50–80°C) to avoid ring degradation .

- Protection/deprotection : The carboxylic acid group may need protection (e.g., as a methyl ester) during synthesis to prevent side reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer :

Discrepancies in spectroscopic data often arise from structural isomerism , solvent effects , or impurities . To address this:

Comparative Analysis :

- Use 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations, especially for oxolane ring protons (δ 1.8–2.2 ppm) and propanoic acid protons (δ 2.4–2.6 ppm) .

- Compare experimental IR spectra with computational predictions (e.g., DFT simulations) to validate the carbonyl stretch (~1700 cm⁻¹) .

Purity Assessment :

- Employ HPLC-MS to detect trace impurities (e.g., unreacted oxolane or byproducts) that may skew data .

- Recrystallize the compound using solvents like ethyl acetate/hexane mixtures to isolate the pure product .

Data Reconciliation :

- Cross-reference with analogous compounds (e.g., 3-(3-Methoxyphenyl)propanoic acid) to identify expected shifts or splitting patterns .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer :

For quantification in biological or environmental samples:

- Reverse-Phase HPLC : Use a C18 column with UV detection at 210–220 nm (carboxylic acid absorption). Mobile phase: Acetonitrile/water (60:40) with 0.1% formic acid improves peak resolution .

- LC-MS/MS : Employ electrospray ionization (ESI⁻) for high sensitivity, targeting the molecular ion [M-H]⁻ (expected m/z ~157) .

- Titrimetry : For bulk purity analysis, conduct acid-base titration with standardized NaOH (endpoint pH ~8.3) .

Q. Validation :

- Spike recovery experiments (90–110% acceptable range) and calibration curves (R² >0.99) are critical .

Advanced: How should researchers address conflicting bioactivity results in studies involving this compound?

Methodological Answer :

Contradictory bioactivity data may stem from assay variability , metabolic instability , or stereochemical considerations . Mitigation strategies include:

Assay Standardization :

- Use positive controls (e.g., known enzyme inhibitors) to validate assay conditions. For example, in studies of oxolane derivatives as kinase inhibitors, include staurosporine as a control .

- Replicate experiments across multiple cell lines or model organisms to assess consistency .

Metabolic Profiling :

- Conduct in vitro stability assays in liver microsomes to identify degradation products that may interfere with activity measurements .

- Use isotopic labeling (e.g., ¹³C-propanoic acid) to track metabolic pathways .

Stereochemical Analysis :

- Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to determine if bioactivity is stereospecific .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks (dust/particulates) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. First Aid :

- Skin contact : Wash immediately with soap and water for 15 minutes .

- Eye exposure : Rinse with saline solution for 20 minutes and seek medical evaluation .

Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound?

Q. Methodological Answer :

Quantum Chemistry (DFT) :

- Calculate logP (lipophilicity) and pKa using software like Gaussian or ORCA. The oxolane ring may increase hydrophilicity (predicted logP ~0.5) .

- Simulate HOMO-LUMO gaps to predict reactivity in nucleophilic or electrophilic reactions .

Molecular Dynamics (MD) :

- Model solvation behavior in aqueous and lipid membranes to guide formulation studies .

QSAR Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.